molecular formula C9H8N2O B1464739 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile CAS No. 566158-19-8

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

Cat. No.: B1464739
CAS No.: 566158-19-8
M. Wt: 160.17 g/mol
InChI Key: KUAQDDWUSDXYKD-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile (CAS: 566158-19-8) is a heterocyclic compound featuring a partially saturated 1,4-benzoxazine core with a cyano (-CN) substituent at the 7-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The compound is synthesized via methods such as tandem coupling/Smiles rearrangement/cyclization, achieving a 77% yield under mild conditions using dichloromethane and DMF as solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile can be achieved through several methods. One common approach involves a one-pot three-component reaction using mechanochemistry. This method utilizes a multiposition jar milling system, allowing for the simultaneous processing of multiple samples. The reaction typically involves the use of aldehydes, amines, and nitriles as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry techniques can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce a variety of substituted benzoxazines .

Scientific Research Applications

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile with analogous compounds, focusing on structural variations, synthesis efficiency, and functional applications.

Substituted 1,4-Benzoxazine Derivatives

2-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (191B)

  • Structure: Ethoxy group at position 2; cyano at position 4.
  • Synthesis : Isolated in 89% yield via biocatalytic oxidation, characterized by distinct $^1$H NMR signals (e.g., δ 1.05–1.29 ppm for ethoxy protons) .

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS 134997-74-3)

  • Structure : Oxo group at position 3 introduces full saturation of the oxazine ring.
  • Impact : The ketone group increases polarity and hydrogen-bonding capacity, altering reactivity in nucleophilic additions .

Heteroatom-Modified Analogues

4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile (CAS 1400566-19-9)

  • Structure : Sulfur replaces oxygen in the thiazine ring; 3,4-dimethoxyphenethyl chain at position 3.
  • Properties : The thiazine core reduces electron density, affecting π-π stacking interactions. The phenethyl group may enhance binding to aromatic receptors .

3,4-Dihydro-2H-Pyrido[3,2-b]-1,4-oxazine-6-carbonitrile (CAS 928118-39-2)

  • Structure : Pyridine ring fused with oxazine, introducing a nitrogen atom.

Pharmacologically Active Derivatives

TTZ-1 and TTZ-2

  • Structure : 2,8-Disubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine core with a TTZ head group (carboxylic acid bioisostere).
  • Application : Demonstrated efficacy as protein S-acylation inhibitors. The TTZ group mimics carboxylates while resisting metabolic degradation .

Comparative Data Table

Compound Name Substituents/Modifications Heteroatoms Molecular Weight Yield (%) Key Applications
This compound Cyano at 7-position O 160.17 77 Pharmaceutical intermediates
2-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile Ethoxy at 2, cyano at 6 O 205.2 89 Biocatalytic synthesis
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile Oxo at 3, cyano at 6 O 175.15 N/A Reactive intermediates
4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbonitrile Thiazine core, phenethyl chain S 384.44 N/A Receptor-targeted agents
TTZ-1 TTZ head group at 2-position O ~300 (estimated) N/A Enzyme inhibition

Functional Implications of Structural Variations

  • Cyano Position: Moving the cyano group from position 7 to 6 (as in 191B) alters electronic distribution, impacting dipole moments and crystal packing .
  • Ring Modifications : Thiazine derivatives exhibit reduced solubility in polar solvents compared to oxazines, critical for formulation design .

Biological Activity

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its receptor interactions, synthesis, and pharmacological implications.

  • IUPAC Name : this compound
  • CAS Number : 566158-19-8
  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 164.17 g/mol

1. Receptor Interaction

A significant area of research has focused on the compound's interaction with the serotonin receptor system. Specifically, derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine have been synthesized and tested as antagonists for the 5-HT6 receptor. These compounds demonstrated subnanomolar affinities for the receptor and showed promising brain penetration in animal models.

CompoundAffinity (nM)Brain PenetrationReference
Compound A<1High
Compound B<10Moderate

2. Anticancer Activity

Research has indicated that certain derivatives of this compound exhibit anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study : A study conducted on gastric cancer cells revealed that treatment with a derivative of 3,4-dihydro-2H-benzo[b][1,4]oxazine resulted in significant cytotoxicity compared to normal gastric epithelial cells.

Cell LineIC50 (µM)Observations
A549 (Lung)5Induced apoptosis
MCF-7 (Breast)8Cell cycle arrest at G1 phase
GES-1 (Normal)>20Minimal effect observed

3. Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Studies suggest that it may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

4. Anti-inflammatory Properties

Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives typically involves multi-step reactions starting from simple aromatic compounds. Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.

Synthesis Example :
A typical synthesis route involves:

  • Formation of the oxazine ring through cyclization reactions.
  • Introduction of functional groups to enhance receptor binding and selectivity.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors such as substituted benzoxazines and nitrile-containing reagents. For example, a modified Ullmann coupling or nucleophilic aromatic substitution can introduce the carbonitrile group at the 7-position. Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized to avoid side products like over-oxidized intermediates. Key steps include:

  • Purification via column chromatography using ethyl acetate/hexane gradients.
  • Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane).
  • Characterization by 1^1H/1313C NMR and FT-IR to confirm the oxazine ring and nitrile functionality .

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Protocols: In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H NMR (DMSO-d6): Peaks at δ 2.8–3.2 ppm (oxazine ring protons) and δ 7.1–7.5 ppm (aromatic protons). 13^13C NMR confirms the nitrile carbon at ~115–120 ppm .
  • Mass Spectrometry (MS): ESI-MS (positive mode) shows [M+H]+ at m/z 189.1 (calculated for C10_{10}H9_9N2_2O).
  • Elemental Analysis: Verify %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

  • Hypothesis Testing: Suspect impurities (e.g., unreacted starting materials) if peaks align with known byproducts. Compare with literature data for similar benzoxazine derivatives .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, a peak at δ 4.2 ppm may arise from residual solvent (DMSO) or ring-opening byproducts.
  • Computational Validation: Perform DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and identify discrepancies .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Design of Experiments (DoE): Vary parameters (temperature, catalyst loading, reaction time) using a factorial design. For example, increasing catalyst (CuI) to 10 mol% improves yield from 65% to 82% .
  • In Situ Monitoring: Use ReactIR to track nitrile group formation and halt reactions at ~90% conversion.
  • Crystallization Optimization: Recrystallize from ethanol/water (7:3) to remove polar impurities .

Q. How can researchers design biological activity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., benzoxazine derivatives with reported anti-inflammatory activity) .
  • Assay Protocol:
    • In Vitro Testing: Use HEK293 cells transfected with target receptors. Measure IC50 via fluorescence-based assays (e.g., cAMP detection).
    • Controls: Include positive (e.g., staurosporine) and vehicle (DMSO) controls.
    • Data Analysis: Fit dose-response curves using GraphPad Prism to calculate potency and efficacy .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAQDDWUSDXYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695258
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566158-19-8
Record name 3,4-Dihydro-2H-1,4-benzoxazine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile

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